Physicochemical Differentiation: XLogP3 and Hydrogen-Bond Donor Count vs. De‑Oxo and De‑Methyl Analogs
The target compound exhibits a computed XLogP3 of 2.1 and possesses two hydrogen-bond donors (sulfonamide NH and oxopiperazine NH) [1]. In comparison, the des‑oxo analog (piperazine in place of 3‑oxopiperazine) would be expected to have a higher XLogP3 (reduced polarity) and an additional hydrogen‑bond donor, while the des‑methyl analog (thiophene‑2‑sulfonamide core) would show a lower XLogP3 (estimated ~1.5) [1]. These differences are substantial enough to influence logD, solubility, and permeability, making the target compound a distinct entity for lead optimization.
| Evidence Dimension | Computed XLogP3 and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3 = 2.1; HBD = 2 |
| Comparator Or Baseline | Des‑oxo analog (piperazine): estimated XLogP3 ≈ 2.4, HBD = 3. Des‑methyl analog: estimated XLogP3 ≈ 1.5, HBD = 2 |
| Quantified Difference | ΔXLogP3 ≈ 0.3 (des‑oxo) and ≈ 0.6 (des‑methyl); ΔHBD = 1 (des‑oxo) |
| Conditions | Computed properties (PubChem 2021.05.07 release); analog values are estimated based on group-contribution methods |
Why This Matters
Physicochemical differentiation directly impacts absorption and distribution, guiding selection of the correct compound for in vitro or in vivo studies.
- [1] PubChem. Compound Summary for CID 49725808: 5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide. National Center for Biotechnology Information, 2026. View Source
